2-ブチル-1H-ベンゾイミダゾール

概要

説明

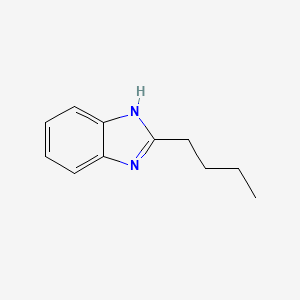

2-Butyl-1H-benzimidazole belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). 2-Butyl-1H-benzimidazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-butyl-1H-benzimidazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-butyl-1H-benzimidazole can be found in eggs. This makes 2-butyl-1H-benzimidazole a potential biomarker for the consumption of this food product.

科学的研究の応用

有機化学および医薬品化学

2-ブチル-1H-ベンゾイミダゾール: は、その証明された生物学的活性により、有機化学および医薬品化学において広く使用されています。 それは、抗ウイルス性、抗菌性、および抗腫瘍特性を持つさまざまな化合物の合成における重要な前駆体として役立ちます 。 ブチル置換基の存在は、共役や構造の組織に大きな影響を与えないため、さらなる化学修飾に適した汎用性のある分子となっています .

腐食防止

工業化学の分野では、2-ブチル-1H-ベンゾイミダゾール誘導体は、特にHCl、HNO3、およびH2SO4などの攻撃的な腐食性媒体における鋼および金属に対する効果的な腐食防止剤として認識されています 。 これらの化合物は、混合型阻害剤として作用し、アノード反応よりもカソード反応に強い影響を与え、金属の表面に保護膜を形成することで金属を保護します .

降圧剤としての応用

ベンゾイミダゾール誘導体は、潜在的な降圧剤として特定されています。 それらは、特定の経路を標的にすることで血圧を調節することができ、新しい心臓血管薬の開発のための有望な経路を提供します .

抗酸化特性

2-ブチル-1H-ベンゾイミダゾール: およびその類似体は、有意な抗酸化活性を示します。 この特性は、酸化ストレス関連疾患に対処できる薬物の開発のために、治療上の実践において重要です .

薬理学的プロファイル

この化合物は、その類似体がさまざまな酵素の強力な阻害剤であるため、幅広い薬理学的プロファイルを持っています。 それらは、抗糖尿病薬、抗癌剤、抗菌剤、抗寄生虫薬、鎮痛剤、抗ウイルス剤、抗ヒスタミン剤、ならびに神経、内分泌、および眼科用薬など、幅広いスペクトルにわたって治療用途があります .

合成アプローチ

2-ブチル-1H-ベンゾイミダゾール: は、その合成のための新しいアプローチが開発されているため、合成化学においても重要です。 これらの方法は、化合物効率と収率を向上させ、さまざまな研究分野や薬物開発におけるその応用にとって重要です .

作用機序

Target of Action

2-Butyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to exhibit a broad spectrum of biological activitiesBenzimidazoles have been reported to interact with a variety of therapeutic targets due to their structural features and electron-rich environment . For instance, some benzimidazole derivatives have shown antitumor activity against HeLa cancer cell line .

Mode of Action

Benzimidazole derivatives are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their diverse mechanisms of action .

Pharmacokinetics

The benzimidazole core is a key component of many bioactive molecules and is widely used in drug discovery .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

Benzimidazoles have been reported to act as good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

将来の方向性

Benzimidazoles have found wide application in organic and medicinal chemistry . The synthesis of benzimidazole derivatives has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that there is ongoing interest and potential for future research in this area.

生化学分析

Biochemical Properties

2-Butyl-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipophilic pockets of receptors due to the presence of a butyl chain on the 2-position of the benzimidazole moiety . These interactions are primarily non-covalent, involving hydrogen bonding, electrostatic interactions, and van der Waals forces . The compound’s ability to bind tightly to these receptors makes it a potential candidate for therapeutic applications.

Cellular Effects

2-Butyl-1H-benzimidazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of several key signaling molecules, leading to altered cellular responses . For example, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 2-Butyl-1H-benzimidazole can impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of 2-Butyl-1H-benzimidazole involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of their functions . For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, 2-Butyl-1H-benzimidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butyl-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Butyl-1H-benzimidazole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Butyl-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving metabolic function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the specific conditions of the study .

Metabolic Pathways

2-Butyl-1H-benzimidazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound has been shown to affect the glycine, serine, and threonine metabolism pathways . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and distribution .

Transport and Distribution

The transport and distribution of 2-Butyl-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the compound’s affinity for certain cellular structures .

Subcellular Localization

2-Butyl-1H-benzimidazole exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by post-translational modifications or specific targeting signals that direct the compound to its site of action . The subcellular localization of 2-Butyl-1H-benzimidazole is crucial for its biological activity and therapeutic potential .

特性

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

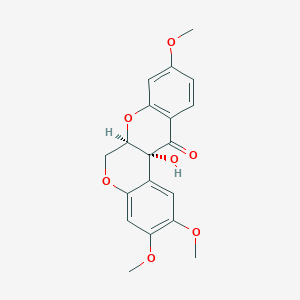

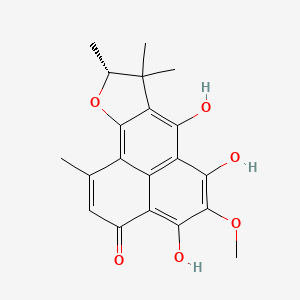

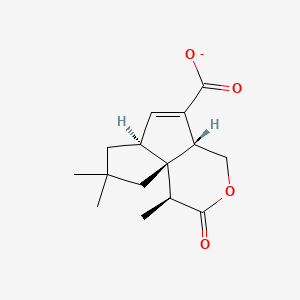

Feasible Synthetic Routes

Q1: What is the significance of finding 2-Butyl-1H-benzimidazole in the plasma of AITL patients?

A: The presence of 2-Butyl-1H-benzimidazole in the plasma of AITL patients, along with other altered metabolites, suggests a potential disruption in metabolic pathways associated with the disease. While this study does not confirm a causative relationship, it identifies 2-Butyl-1H-benzimidazole as a potential biomarker for AITL . Further research is needed to understand the specific role of this compound in AITL development, progression, or as a potential therapeutic target.

Q2: What further research is needed to understand the role of 2-Butyl-1H-benzimidazole in AITL?

A2: Future studies should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)